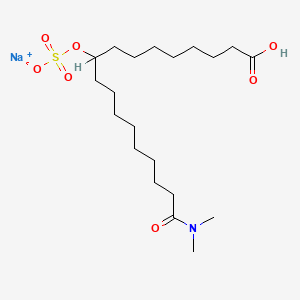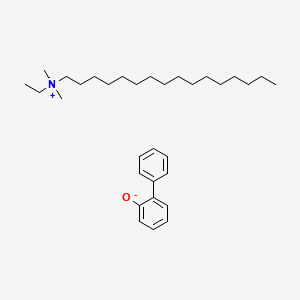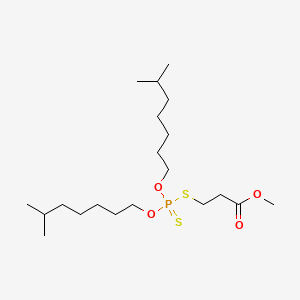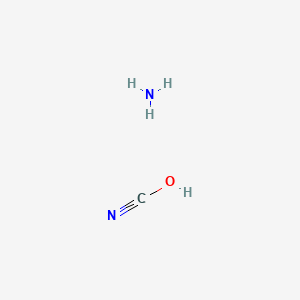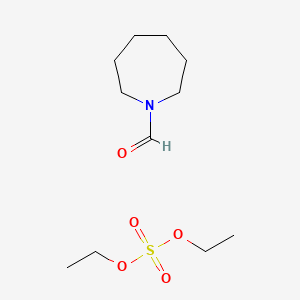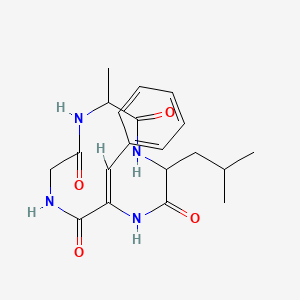
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 是一种环状肽化合物,以其独特的结构特性和在各个科学领域的潜在应用而闻名。该化合物以同时存在 D- 氨基酸和 L- 氨基酸,以及脱氢苯丙氨酸残基为特征,这使其具有独特的化学行为。
准备方法
合成路线和反应条件
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 的合成通常涉及固相肽合成 (SPPS) 技术。该过程从将第一个氨基酸连接到固体树脂开始,然后依次添加受保护的氨基酸。脱氢苯丙氨酸残基是使用特定的试剂和条件引入的,以确保形成所需的 Z-构型。最终的环化步骤是通过末端氨基酸之间形成肽键来实现的,从而形成环状结构。
工业生产方法
这种化合物的工业生产可能涉及大规模的 SPPS 技术,利用自动肽合成器来确保高产率和纯度。该过程经过优化,以最大程度地减少副反应,并最大程度地提高每个步骤的效率。纯化通常通过高效液相色谱 (HPLC) 来实现,以获得具有高纯度的所需产物。
化学反应分析
反应类型
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 会经历各种化学反应,包括:
氧化: 该化合物可能发生氧化反应,特别是在脱氢苯丙氨酸残基处,导致形成氧化衍生物。
还原: 还原反应可以靶向肽中的特定官能团,从而改变其化学性质。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 取代反应通常涉及在碱性或酸性条件下使用卤代烷烃和酰氯等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致形成羟基化衍生物,而还原可以产生肽的还原形式。取代反应可以引入各种官能团,从而产生具有改变特性的修饰肽。
科学研究应用
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 具有广泛的科学研究应用,包括:
化学: 该化合物被用作研究肽合成、环化反应和肽-蛋白质相互作用的模型系统。
生物学: 它用作研究环状肽的结构-活性关系及其与生物靶标相互作用的工具。
医学: 该化合物具有潜在的治疗应用,特别是在开发基于肽的药物和抑制剂方面。
工业: 它被用于设计和合成具有特定性质的新型材料,例如抗菌肽和酶抑制剂。
作用机制
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 的作用机制涉及它与特定分子靶标(例如酶和受体)的相互作用。肽的环状结构允许其与这些靶标稳定结合,从而导致其活性的调节。脱氢苯丙氨酸残基在化合物的结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
环(L-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰): 结构相似,但使用 L-丙氨酸而不是 D-丙氨酸。
环(D-丙氨酰-L-亮氨酰-(E)-α,β-脱氢苯丙氨酰甘氨酰): 结构相似,但脱氢苯丙氨酸的构型为 E-型。
环(D-丙氨酰-L-缬氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰): 结构相似,但使用 L-缬氨酸而不是 L-亮氨酸。
独特性
环(D-丙氨酰-L-亮氨酰-(Z)-α,β-脱氢苯丙氨酰甘氨酰) 的独特之处在于它存在 D-丙氨酸和脱氢苯丙氨酸残基的 Z-构型。这些特征促成了其独特的化学行为和生物活性,使其成为各种研究应用的宝贵化合物。
属性
CAS 编号 |
108340-83-6 |
|---|---|
分子式 |
C20H26N4O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10- |
InChI 键 |
OFNGHVNGNGCJSJ-YBEGLDIGSA-N |
手性 SMILES |
CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


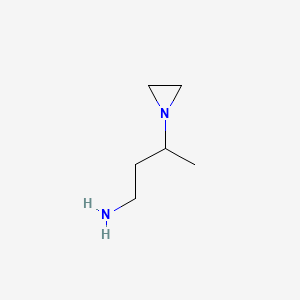
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

